molecular formula C9H21O2P B14672011 Methyl(octyl)phosphinic acid CAS No. 51528-30-4

Methyl(octyl)phosphinic acid

Cat. No.: B14672011
CAS No.: 51528-30-4
M. Wt: 192.24 g/mol
InChI Key: GKAMSGCCXBMNBH-UHFFFAOYSA-N
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Description

Methyl(octyl)phosphinic acid is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a methyl group, an octyl group, and a hydroxyl group. This compound belongs to the class of phosphinic acids, which are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl(octyl)phosphinic acid can be synthesized through several methods. One common approach involves the hydrolysis of dimethyl methylphosphonate, which is obtained from trimethylphosphite . Another method includes the hydrolysis of methyldichlorophosphine . These reactions typically require acidic or basic conditions to proceed efficiently.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The hydrolysis of phosphonates and phosphinates is a common industrial method, utilizing reagents such as hydrochloric acid or bromotrimethylsilane followed by methanolysis .

Chemical Reactions Analysis

Types of Reactions: Methyl(octyl)phosphinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: It can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride are employed.

    Substitution: Conditions often involve the use of halides or other electrophiles in the presence of a base.

Major Products Formed:

    Oxidation: Phosphonic acids.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphinic acids.

Scientific Research Applications

Methyl(octyl)phosphinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl(octyl)phosphinic acid involves its interaction with specific molecular targets. For instance, it can act as an acetylcholinesterase inhibitor, affecting the breakdown of acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, influencing various physiological processes.

Comparison with Similar Compounds

  • Methylphosphinic acid
  • Dimethylphosphinic acid
  • Methylphosphonic acid

Comparison: Methyl(octyl)phosphinic acid is unique due to the presence of the octyl group, which imparts distinct hydrophobic properties compared to its simpler counterparts like methylphosphinic acid and dimethylphosphinic acid . This hydrophobicity can influence its solubility, reactivity, and interactions with other molecules, making it suitable for specific applications where these properties are advantageous.

Properties

CAS No.

51528-30-4

Molecular Formula

C9H21O2P

Molecular Weight

192.24 g/mol

IUPAC Name

methyl(octyl)phosphinic acid

InChI

InChI=1S/C9H21O2P/c1-3-4-5-6-7-8-9-12(2,10)11/h3-9H2,1-2H3,(H,10,11)

InChI Key

GKAMSGCCXBMNBH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCP(=O)(C)O

Origin of Product

United States

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